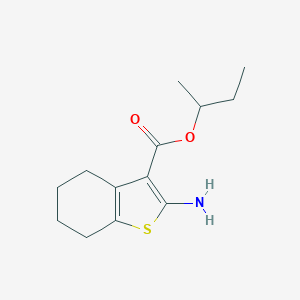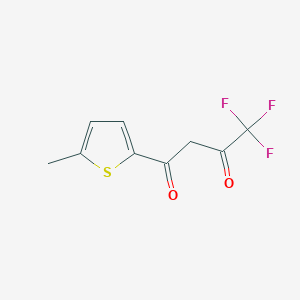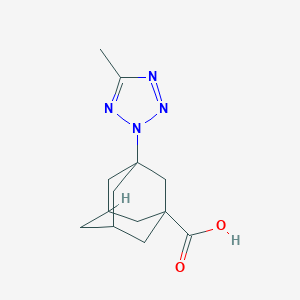![molecular formula C15H13BrO3 B454955 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-36-1](/img/structure/B454955.png)
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, featuring a bromophenoxy group and a methoxy group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy group can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of the bromophenoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
3-[(3-bromophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMXBLWHOPUGIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454876.png)
![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)

![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)

![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/structure/B454887.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
